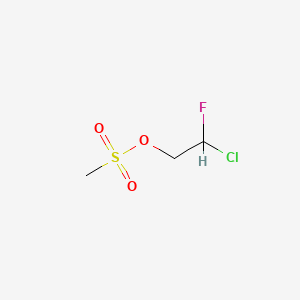

2-Chloro-2-fluoroethylmethanesulfonate

CAS No.:

Cat. No.: VC18205676

Molecular Formula: C3H6ClFO3S

Molecular Weight: 176.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6ClFO3S |

|---|---|

| Molecular Weight | 176.60 g/mol |

| IUPAC Name | (2-chloro-2-fluoroethyl) methanesulfonate |

| Standard InChI | InChI=1S/C3H6ClFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 |

| Standard InChI Key | HLHAXYFPWXQRAB-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)OCC(F)Cl |

Introduction

2-Chloro-2-fluoroethylmethanesulfonate is a chemical compound belonging to the class of alkyl sulfonates. It is characterized by the presence of a sulfonate group attached to an alkyl chain that includes both chlorine and fluorine atoms. This compound is of interest in various chemical and biological applications due to its unique reactivity and potential as a synthetic intermediate.

Synthesis and Preparation

The synthesis of 2-Chloro-2-fluoroethylmethanesulfonate typically involves the reaction of chlorofluoroethanol with methanesulfonyl chloride in the presence of a base. This process requires careful control of reaction conditions to ensure high yields and purity of the final product.

Safety and Handling

As with many chemical compounds, handling 2-Chloro-2-fluoroethylmethanesulfonate requires appropriate safety precautions. It is essential to use protective equipment and follow standard laboratory safety protocols to minimize exposure risks.

Future Research Directions

Further research is needed to explore the full potential of 2-Chloro-2-fluoroethylmethanesulfonate in organic synthesis and its possible biological applications. This could involve investigating its reactivity under different conditions and exploring its use as a precursor for more complex molecules. Additionally, studies on its safety and environmental impact would be beneficial for its practical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume